molecular formula C18H14O3 B14414876 3,4-Dihydrochrysene-2,3,4-triol CAS No. 84498-36-2

3,4-Dihydrochrysene-2,3,4-triol

Cat. No.: B14414876
CAS No.: 84498-36-2
M. Wt: 278.3 g/mol
InChI Key: PCURSCOSQFZBCP-UHFFFAOYSA-N
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Description

3,4-Dihydrochrysene-2,3,4-triol is a chemical compound with the molecular formula C18H14O3. It consists of 18 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon. The presence of hydroxyl groups at positions 2, 3, and 4 on the dihydrochrysene structure makes it a trihydroxy derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrochrysene-2,3,4-triol typically involves the hydroxylation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene to form dihydrochrysene, followed by hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrochrysene-2,3,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydrochrysene-2,3,4-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydrochrysene-2,3,4-triol involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially leading to mutagenic effects. The compound may also undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutations and carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydrochrysene-2,3,4-triol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The presence of three hydroxyl groups makes it more reactive in oxidation and substitution reactions compared to its dihydroxy and non-hydroxy counterparts .

Properties

CAS No.

84498-36-2

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

3,4-dihydrochrysene-2,3,4-triol

InChI

InChI=1S/C18H14O3/c19-15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)18(21)17(15)20/h1-9,17-21H

InChI Key

PCURSCOSQFZBCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(=C4)O)O)O

Origin of Product

United States

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